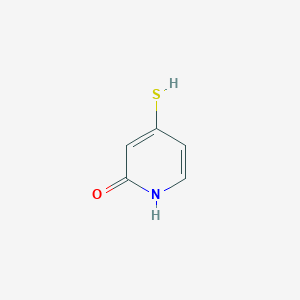

2(1H)-Pyridinone, 4-mercapto-

Description

Historical Trajectories and Foundational Principles of Pyridinone Research

Research into pyridinone-containing compounds has a rich history dating back to the 19th century. One of the earliest significant milestones was the isolation of ricinine, a toxic crystalline substance, from castor beans. innovareacademics.inuzh.ch Its structure, which features a 2-pyridone core, was subsequently elucidated in 1904. innovareacademics.inuzh.ch This early work laid the groundwork for what would become a vast and diverse field of study.

Over the decades, the 2-pyridone moiety was identified in numerous natural products, including fungal biochromes and various alkaloids, highlighting its significance in nature. innovareacademics.inuzh.ch The latter half of the 20th century saw a surge in synthetic and medicinal chemistry research focused on pyridinones. For instance, investigations into the antimalarial properties of 4(1H)-pyridone derivatives began in the late 1960s. nih.gov

Foundational principles of pyridinone research are rooted in the development of synthetic methodologies and the exploration of their wide-ranging applications. Key synthetic routes to the pyridinone ring include the cyclocondensation of 1,3,5-tricarbonyl compounds with ammonia (B1221849) or the reaction of dianions of β-dicarbonyl compounds with nitriles. nih.gov More recent advancements have focused on multi-component reactions, which offer efficient pathways to complex pyridone derivatives. researchgate.net The sustained interest in this class of compounds is driven by their proven utility as scaffolds in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities. nih.govresearchgate.net

Elucidation of the Structural Framework and Electronic Characteristics of the 2(1H)-Pyridinone Nucleus

The 2(1H)-pyridinone nucleus possesses a distinctive structural framework and electronic nature that are central to its chemistry. It is a six-membered heterocyclic ring containing a nitrogen atom and a carbonyl group adjacent to it. A key feature of this nucleus is its existence as tautomers: the amide form, 2(1H)-pyridinone (a lactam), and the aromatic alcohol form, 2-hydroxypyridine (B17775) (a lactim). wikipedia.orgchemeurope.com

Figure 1: Lactam-Lactim Tautomerism in the 2(1H)-Pyridinone Nucleus.

The equilibrium between these two forms is highly dependent on the environment. In polar solvents like water and in the solid state, the 2(1H)-pyridinone form predominates. wikipedia.orgchemeurope.com Conversely, the 2-hydroxypyridine tautomer is favored in nonpolar solvents. chemeurope.com This tautomerism significantly influences the molecule's reactivity and hydrogen-bonding capabilities. The amide group in the 2(1H)-pyridinone form can act as both a hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of stable hydrogen-bonded dimers, particularly in non-polar solvents and the gas phase. wikipedia.org

The electronic characteristics of the 2(1H)-pyridinone core are reflected in its spectroscopic data. The delocalized π-electron system gives rise to characteristic absorptions in the UV-visible spectrum. nist.govnist.gov Infrared spectroscopy clearly distinguishes between the tautomers, with the 2(1H)-pyridinone form showing a prominent C=O stretching frequency, which is absent in the 2-hydroxypyridine form. wikipedia.org

Table 1: Physicochemical Properties of 2(1H)-Pyridinone

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₅H₅NO | nist.gov |

| Molar Mass | 95.101 g·mol⁻¹ | wikipedia.org |

| Appearance | Colourless crystalline solid | wikipedia.org |

| Melting Point | 107.8 °C | wikipedia.org |

| Boiling Point | 280 °C (decomposes) | wikipedia.org |

| CAS Number | 142-08-5 | nist.gov |

Table 2: Selected Spectroscopic Data for the 2(1H)-Pyridinone Nucleus

| Spectroscopy Type | Observed Data (in CD₃OD) | Reference |

|---|---|---|

| ¹H-NMR (δ, ppm) | 8.07 (C-6), 7.98 (C-3), 7.23 (C-5), 7.21 (C-4) | chemeurope.com |

| ¹³C-NMR (δ, ppm) | 155.9 (C-2), 140.8 (C-4), 138.3 (C-6), 125.8 (C-3), 124.4 (C-5) | chemeurope.com |

| UV-vis (λmax, nm) | 293 (in H₂O) | wikipedia.org |

Delineation of Research Significance Pertaining to the 4-Mercapto Substitution and its Distinctive Chemical Features

The introduction of a mercapto (-SH) group at the 4-position of the 2(1H)-pyridinone ring creates 4-mercapto-2(1H)-pyridinone, a compound with distinctive chemical features that are of significant research interest. The primary feature of this substitution is the introduction of a new tautomeric equilibrium. Analogous to the hydroxy-pyridones, mercaptopyridines exist in a thione-thiol equilibrium. cdnsciencepub.comwikipedia.org

Table 3: Tautomeric Forms of 4-Mercapto-2(1H)-Pyridinone

| Thione Tautomer | Thiol Tautomer |

|---|---|

| 4-Thioxo-1,4-dihydro-pyridin-2-one | 4-Mercapto-2(1H)-pyridinone |

| Predominant in polar solvents and through self-association. cdnsciencepub.com | Predominant in dilute solutions of nonpolar solvents. cdnsciencepub.com |

The sulfur atom in the 4-mercapto group imparts specific reactivity to the molecule. The thiol form can be readily oxidized to form the corresponding disulfide, a transformation that can be reversible and is of potential interest in redox-sensitive systems. cdnsciencepub.com The thiolate anion, formed upon deprotonation, is a potent nucleophile, making it a valuable handle for further synthetic modifications.

The research significance of mercapto-substituted pyridinones is also evident in coordination chemistry. The soft sulfur donor atom, in combination with the nitrogen and oxygen atoms of the pyridinone ring, can act as a multidentate ligand for various metal ions. For example, the related compound 6-mercapto-2(1H)-pyridone has been used to synthesize tetranuclear rhodium and iridium complexes, acting as an S,N,O-tridentate ligand. csic.es This capacity for metal chelation is a key area of investigation for applications in catalysis and materials science. While specific studies on 4-mercapto-2(1H)-pyridinone are not as prevalent as for other isomers, the fundamental chemical principles derived from related structures like 4-mercaptopyridine (B10438) and other mercapto-substituted pyridinones provide a strong basis for its research potential. cdnsciencepub.comacs.orgresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C5H5NOS |

|---|---|

Molecular Weight |

127.17 g/mol |

IUPAC Name |

4-sulfanyl-1H-pyridin-2-one |

InChI |

InChI=1S/C5H5NOS/c7-5-3-4(8)1-2-6-5/h1-3H,(H2,6,7,8) |

InChI Key |

WLHGWRDIQABYLV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=O)C=C1S |

Origin of Product |

United States |

Advanced Tautomeric Equilibria and Interconversion Dynamics of 4 Mercapto 2 1h Pyridinone Systems

Comprehensive Analysis of Thiol-Thione Tautomerism within the 4-Mercapto-2(1H)-Pyridinone Structure

The 4-mercapto-2(1H)-pyridinone molecule possesses a thiol group (-SH) that can exist in equilibrium with its thione tautomer (C=S). This thiol-thione tautomerism is a critical aspect of its chemical behavior. Studies on related mercaptopyridines have shown that the position of this equilibrium is highly sensitive to the molecular environment. researchgate.netcdnsciencepub.com

In the gas phase and in nonpolar solvents, the thiol form of mercaptopyridines tends to be the more stable species. researchgate.net However, in polar solvents and under conditions of self-association, the equilibrium shifts significantly towards the thione form. researchgate.netcdnsciencepub.com This shift is attributed to the greater polarity of the thione tautomer, which is better stabilized by polar solvent molecules and by intermolecular hydrogen bonding in associated states.

For instance, UV-VIS absorption spectroscopy has been a key technique to study this tautomerism in 2- and 4-mercaptopyridines. researchgate.netcdnsciencepub.com The thione form typically exhibits characteristic absorption bands at different wavelengths compared to the thiol form, allowing for the observation of the equilibrium shift. It has been noted that upon standing in solvents like ethanol (B145695), dioxane, and water, significant changes in the absorption spectra occur, indicating a transformation process. researchgate.netcdnsciencepub.com This has been identified as a quantitative transformation of the thiol form into the corresponding symmetrical disulfide, a process that is influenced by concentration, temperature, and light. cdnsciencepub.com This thione-disulfide interconversion is reversible in water, suggesting potential biological relevance. cdnsciencepub.com

Theoretical studies using methods like Density Functional Theory (DFT) have also been employed to investigate the energetics of thiol-thione tautomerism in related systems, such as 1,2,4-triazole (B32235) derivatives, providing insights into the relative stabilities of the tautomeric forms. science.gov

Interfacial Studies of Lactam-Lactim Tautomeric Forms in 4-Mercapto-Pyridinone Scaffolds

In addition to the thiol-thione equilibrium, the 2(1H)-pyridinone ring system exhibits lactam-lactim tautomerism. The lactam form contains a carbonyl group (C=O) within the ring, while the lactim form has a hydroxyl group (-OH) and the ring nitrogen is part of a C=N double bond. The interplay between these two tautomeric equilibria within the same molecule creates a complex landscape of possible structures for 4-mercapto-2(1H)-pyridinone.

Studies on substituted 2(1H)-pyridones have revealed that the lactam-lactim equilibrium is also highly dependent on the molecular environment and substitution patterns. uni-muenchen.de In apolar solvents, 2-pyridone can form dimers, which influences the tautomeric preference. uni-muenchen.dewikipedia.org The lactam tautomer is generally a better hydrogen bond donor and acceptor and is favored as a solvated monomer in polar or protic media. uni-muenchen.de In contrast, non-polar solvents tend to favor the lactim (2-hydroxypyridine) form. wikipedia.org

The formation of intramolecular hydrogen bonds can also play a significant role in stabilizing a particular tautomer. For example, in 3-ethoxycarbonyl-2(1H)-pyridone, an intramolecular hydrogen bond involving the ester carbonyl group stabilizes the lactim monomer. uni-muenchen.de The co-existence of both lactam and lactim tautomers in solution can be demonstrated by the presence of distinct absorbance maxima in their UV spectra. uni-muenchen.de

Computational studies have further elucidated the factors governing the lactam-lactim equilibrium. For 2-pyridone, the energy difference between the tautomers is small. wikipedia.org Theoretical calculations have shown that while the direct, single-molecule tautomerization has a high energy barrier, a dimer-mediated double proton transfer provides a lower energy pathway for interconversion. wikipedia.org

Quantitative Methodologies for Tautomer Ratio Determination: Spectroscopic and Computational Approaches

Determining the relative amounts of each tautomer in equilibrium is crucial for understanding the reactivity and properties of 4-mercapto-2(1H)-pyridinone. A combination of spectroscopic and computational methods is typically employed for this purpose.

Spectroscopic Methods:

UV-VIS Spectroscopy: As mentioned earlier, UV-VIS spectroscopy is a powerful tool for studying tautomeric equilibria. researchgate.netcdnsciencepub.com The different electronic structures of the tautomers lead to distinct absorption spectra. By comparing the spectrum of the tautomeric mixture with those of "fixed" derivatives (e.g., N-methylated for lactam/lactim and S-methylated for thiol/thione), the relative concentrations of the tautomers can be estimated. uni-muenchen.declockss.org

NMR Spectroscopy: Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are invaluable for identifying and quantifying tautomers. researchgate.net The chemical shifts of the protons and carbons are sensitive to the electronic environment, which differs significantly between tautomers. For example, nitrogen chemical shifts have been used to estimate the equilibrium compositions of mercapto- and amino-derivatives of pyridine (B92270). researchgate.net The observation of separate signals for each tautomer or an averaged signal can provide information about the rate of interconversion. clockss.org

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational frequencies of molecules. The C=O, C=S, O-H, and S-H stretching frequencies are characteristic of the lactam, thione, lactim, and thiol forms, respectively, and can be used to identify the predominant tautomer. researchgate.net

Computational Approaches:

Density Functional Theory (DFT) and Ab Initio Methods: Quantum chemical calculations are widely used to predict the relative stabilities of tautomers in the gas phase and in solution. researchgate.netresearchgate.net Methods like B3LYP and MP2 can provide accurate geometries and relative energies. researchgate.net However, the choice of the theoretical level and basis set can sometimes lead to conflicting predictions, highlighting the need for experimental validation. researchgate.net

Continuum Solvent Models: To account for the effect of the solvent, computational models often incorporate a continuum representation of the solvent (e.g., PCM, SCRF). researchgate.netacs.org These models have been benchmarked for their ability to predict solvent effects on tautomeric equilibria. acs.org

Explicit Solvent Models: For a more detailed understanding of specific solvent interactions, particularly hydrogen bonding, explicit solvent molecules can be included in the calculations. Studies on 2-pyridinethione have shown that including water molecules in the calculations significantly lowers the energy barrier for proton transfer, demonstrating the catalytic effect of the solvent. researchgate.net

Table 1: Spectroscopic and Computational Methods for Tautomer Analysis

| Method | Principle | Information Obtained |

|---|---|---|

| UV-VIS Spectroscopy | Differential absorption of UV-visible light by tautomers. | Identification of predominant tautomer in solution; estimation of equilibrium constants. |

| NMR Spectroscopy | Different chemical shifts for nuclei in distinct electronic environments. | Structural confirmation of tautomers; quantification of tautomer ratios; determination of interconversion rates. |

| IR/Raman Spectroscopy | Characteristic vibrational frequencies for functional groups (e.g., C=O, C=S, O-H, S-H). | Identification of functional groups present, indicating the dominant tautomeric form. |

| Quantum Chemical Calculations (DFT, Ab Initio) | Solving the Schrödinger equation to determine molecular energies and properties. | Prediction of relative stabilities of tautomers in gas phase and solution; calculation of energy barriers for interconversion. |

Investigation of Environmental Perturbations and Substituent Effects on Tautomeric Preferences

The tautomeric equilibrium of 4-mercapto-2(1H)-pyridinone is not static but is dynamically influenced by both external (environmental) and internal (structural) factors.

Environmental Effects:

Solvent Polarity: This is one of the most significant factors. As a general trend for related systems, polar solvents favor the more polar tautomer. For the lactam-lactim equilibrium of 2-pyridone, polar solvents like water and alcohols stabilize the lactam form. wikipedia.org Similarly, for the thiol-thione equilibrium of mercaptopyridines, polar solvents shift the balance towards the thione form. researchgate.netcdnsciencepub.com

Hydrogen Bonding: Solvents capable of hydrogen bonding can selectively stabilize one tautomer over another. Water, for instance, can act as both a hydrogen bond donor and acceptor, effectively solvating and stabilizing the polar lactam and thione forms. uni-muenchen.deresearchgate.net

Concentration: At higher concentrations, intermolecular interactions such as dimerization become more prevalent. In nonpolar solvents, the dimerization of 2-pyridone favors the lactam form within the dimer, even though the monomeric lactim might be more stable. uni-muenchen.de

Temperature: Temperature can shift the equilibrium. For example, cooling a solution of 3-ethoxycarbonyl-2(1H)-pyridone increases the absorbance of the lactam form, indicating a shift in the monomer-dimer equilibrium which in turn affects the tautomeric equilibrium. uni-muenchen.de

Substituent Effects:

Electronic Effects: The electronic nature of substituents on the pyridine ring can modulate the relative stabilities of the tautomers. Electron-withdrawing groups (e.g., -NO₂) and electron-donating groups (e.g., -NH₂) can alter the acidity/basicity of the N-H and S-H/O-H protons and influence the charge distribution in the ring, thereby shifting the equilibrium. researchgate.net Computational studies on substituted 2-pyridones have shown that substituents with inductive and resonance effects can significantly modulate the tautomeric preference. researchgate.net

Steric Effects: Bulky substituents can hinder dimerization or solvation, which can indirectly influence the tautomeric equilibrium.

Intramolecular Hydrogen Bonding: As seen with 3-carboxy substituted 2(1H)-pyridones, a substituent capable of forming an intramolecular hydrogen bond can strongly stabilize a specific tautomer, in that case, the lactim form. uni-muenchen.de

Table 2: Influence of Perturbations on Tautomeric Equilibria

| Perturbation | Effect on Lactam-Lactim Equilibrium | Effect on Thiol-Thione Equilibrium |

|---|---|---|

| Increasing Solvent Polarity | Favors Lactam form wikipedia.org | Favors Thione form researchgate.netcdnsciencepub.com |

| Hydrogen Bonding Solvents | Stabilizes Lactam form uni-muenchen.deresearchgate.net | Stabilizes Thione form |

| Increasing Concentration (in nonpolar solvents) | Can favor Lactam form via dimerization uni-muenchen.de | Can favor Thione form via self-association researchgate.netcdnsciencepub.com |

| Electron-withdrawing Substituents | Modulates equilibrium based on position and type of interaction (inductive/resonance) researchgate.net | Modulates equilibrium based on electronic effects |

| Intramolecular H-bonding | Can stabilize either Lactam or Lactim form depending on the substituent's position and nature uni-muenchen.de | Can stabilize either Thiol or Thione form |

Sophisticated Synthetic Methodologies for 4 Mercapto 2 1h Pyridinone and Its Key Building Blocks

Rational Design and Development of De Novo Synthesis Strategies for the 4-Mercapto-2(1H)-Pyridinone Core

De novo synthesis, the construction of the heterocyclic ring from acyclic components, offers a powerful strategy for accessing substituted pyridinones. Multicomponent reactions (MCRs) are particularly advantageous in this context, as they allow for the rapid assembly of complex molecules in a single step, often aligning with the principles of green chemistry. rsc.orgnih.gov

A rational de novo approach to 4-mercapto-2(1H)-pyridinone can be envisioned through the condensation of three or more simple building blocks. One plausible strategy involves a one-pot reaction of a β-keto ester, an active methylene (B1212753) compound containing a sulfur functionality (such as cyanothioacetamide), and an ammonia (B1221849) source. This approach builds upon established MCRs for pyridinethione and pyridone synthesis. researchgate.netresearchgate.net For instance, the reaction of a chalcone (B49325) with 2-cyanothioacetamide (B47340) is known to produce the corresponding pyridinethione. researchgate.net By modifying the starting materials, one could target the desired 4-mercapto-2-oxo isomer.

The general proposed reaction would proceed via an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and aromatization to yield the target pyridinone core. The choice of reactants is critical for controlling the regiochemistry of the final product.

| Component A | Component B | Component C | Proposed Conditions | Key Features |

| β-Keto Ester (e.g., Ethyl acetoacetate) | Cyanothioacetamide | Formaldehyde (or equivalent) | Base catalysis (e.g., piperidine, Et3N), Ethanol (B145695), Reflux | High atom economy, convergent synthesis. nih.gov |

| Malononitrile | Thioglycolic acid derivative | Aldehyde, Ammonia | Tandem reaction, possible use of green solvents like water. researchgate.net | Builds complexity from simple, inexpensive starting materials. |

| α,β-Unsaturated ketone | Malononitrile | Sulfur source (e.g., NaSH) | Microwave-assisted, base-catalyzed condensation. wikipedia.org | Rapid synthesis facilitated by microwave irradiation. |

This table presents proposed de novo strategies for synthesizing the 4-mercapto-2(1H)-pyridinone core based on established multicomponent reaction principles.

Regioselective Synthetic Routes for the Introduction of the Mercapto Functionality at Position 4

Introducing a functional group at a specific position on a pre-existing ring is a cornerstone of heterocyclic chemistry. For 2-pyridinone, the C4 and C6 positions are typically more electron-deficient and thus susceptible to nucleophilic attack. rsc.org However, direct C-H thiolation requires specific activation. Two robust methods for the regioselective introduction of a mercapto group at the C4 position are the derivatization of a 4-hydroxy-2-pyridinone via the Newman-Kwart rearrangement and the nucleophilic substitution of a 4-halo-2-pyridinone.

Newman-Kwart Rearrangement: This powerful, thermally- or catalytically-driven intramolecular reaction allows for the conversion of phenols to thiophenols. organic-chemistry.orgwikipedia.org The corresponding transformation of a 4-hydroxy-2-pyridinone to 4-mercapto-2(1H)-pyridinone is highly feasible as 4-hydroxy-2-pyridone alkaloids are well-known natural products. sioc-journal.cnnih.gov The process involves three key steps:

Thiocarbamoylation: The 4-hydroxy-2-pyridinone is reacted with an N,N-dialkylthiocarbamoyl chloride to form an O-aryl thiocarbamate. wikipedia.org

Rearrangement: The O-aryl thiocarbamate is heated, often to high temperatures (200-300 °C), to induce an intramolecular rearrangement to the thermodynamically more stable S-aryl thiocarbamate. wikipedia.orgjk-sci.com Modern protocols can achieve this under milder conditions using palladium or photoredox catalysis. wikipedia.orgjk-sci.com

Hydrolysis: The resulting S-aryl thiocarbamate is hydrolyzed under basic or acidic conditions to yield the final 4-mercaptopyridinone. organic-chemistry.org

| Step | Reagents and Conditions | Purpose | Relevant Findings |

| 1. Thiocarbamoylation | N,N-Dimethylthiocarbamoyl chloride, Base (e.g., NaH, K2CO3), Aprotic solvent | Formation of O-pyridyl thiocarbamate intermediate. | A standard method for preparing the rearrangement precursor. wikipedia.org |

| 2. Rearrangement | High temperature (e.g., 250°C in diphenyl ether) OR Pd-catalysis OR Photoredox catalysis. wikipedia.org | Intramolecular migration of the aryl group from oxygen to sulfur. | The driving force is the formation of a stable C=O bond from a C=S bond. organic-chemistry.org Catalytic methods can significantly lower the activation energy. jk-sci.comnih.gov |

| 3. Hydrolysis | Aqueous NaOH or KOH, heat; or LiAlH4. organic-chemistry.org | Cleavage of the thiocarbamate to reveal the free thiol. | A standard deprotection step to yield the final thiophenol analog. organic-chemistry.org |

This table outlines the steps of the Newman-Kwart rearrangement as applied to the synthesis of 4-mercapto-2(1H)-pyridinone.

Nucleophilic Substitution: A more direct route involves the substitution of a leaving group, typically a halogen, at the C4 position. The starting material, 4-chloro-2(1H)-pyridone, is a known chemical intermediate. lookchem.com This electrophilic precursor can react with a sulfur nucleophile to introduce the mercapto group.

| Starting Material | Sulfur Nucleophile | Conditions | Key Features |

| 4-Chloro-2(1H)-pyridinone | Sodium hydrosulfide (B80085) (NaSH) | Polar aprotic solvent (e.g., DMF, DMSO) | Direct displacement of the chloride by the hydrosulfide anion. |

| 4-Chloro-2(1H)-pyridinone | Thiourea | Ethanol, Reflux, followed by basic hydrolysis (e.g., NaOH) | Forms an isothiouronium salt intermediate which is then hydrolyzed to the thiol. wikipedia.org |

| 4-Bromo-2(1H)-pyridinone | Sodium thiomethoxide (NaSMe) followed by demethylation | Two-step process | Allows for the use of less odorous thiolating agents. |

This table summarizes nucleophilic substitution strategies for the synthesis of 4-mercapto-2(1H)-pyridinone.

Transformative Chemical Syntheses via Derivatization of Existing Pyridinone and Mercaptopyridine Precursors

Building upon the regioselective methods described previously, the target compound can be accessed through direct transformations of readily available heterocyclic precursors.

The conversion of 4-hydroxy-2(1H)-pyridinone or 4-halo-2(1H)-pyridinones into 4-mercapto-2(1H)-pyridinone represents a key derivatization of existing pyridinone precursors, as detailed in section 3.2. These transformations leverage the inherent reactivity of the pyridone ring at the C4 position. rsc.org

Conversely, one can envision a synthesis starting from a mercaptopyridine precursor, such as 4-mercaptopyridine (B10438). This approach is more challenging as it requires the introduction of the oxo-group at the C2 position. A plausible, though multi-step, pathway could involve:

Protection of the thiol: The highly reactive thiol group of 4-mercaptopyridine would first be protected, for example, as a benzyl (B1604629) thioether.

N-Oxidation: The pyridine (B92270) nitrogen would be oxidized to the corresponding N-oxide using an oxidant like m-CPBA.

Boekelheide or Acetic Anhydride Rearrangement: The N-oxide would be treated with acetic anhydride, which typically introduces an acetoxy group at the C2 position.

Hydrolysis and Deprotection: The acetoxy group would be hydrolyzed to the hydroxyl (which tautomerizes to the oxo group), followed by deprotection of the C4-thiol (e.g., by sodium in liquid ammonia for a benzyl group) to yield the final product.

This sequence highlights the synthetic flexibility offered by derivatizing different classes of precursors, although the transformation of a pyridinone precursor is significantly more direct.

Implementation of Catalytic Protocols and Green Chemistry Principles in 4-Mercapto-2(1H)-Pyridinone Synthesis

Modern synthetic chemistry emphasizes the use of sustainable and efficient methods. rasayanjournal.co.in The synthesis of 4-mercapto-2(1H)-pyridinone can be significantly improved by incorporating green chemistry principles and catalytic protocols.

Multicomponent reactions (MCRs), discussed for the de novo synthesis (Section 3.1), are inherently green as they often increase atom economy and reduce the number of synthetic steps and purification procedures. rsc.orgnih.gov The use of recyclable solid acid catalysts rsc.org or performing these reactions in environmentally benign solvents like water or ethanol further enhances their green credentials. nih.govresearchgate.net

For derivatization routes, catalytic methods can replace stoichiometric reagents and reduce harsh reaction conditions.

Catalytic Newman-Kwart Rearrangement: As mentioned, photoredox or transition-metal catalysis can lower the high temperatures required for the thermal rearrangement, saving energy and preventing substrate decomposition. wikipedia.orgjk-sci.comnih.gov

Catalytic Thiolation: While direct catalytic C-H thiolation at the C4 position of a 2-pyridinone has not been specifically reported, related metal-free direct thiolations of 2-pyridones have been developed, suggesting a potential avenue for future research. acs.org

Solvent-Free and Microwave-Assisted Reactions: Many condensation and substitution reactions can be accelerated using microwave irradiation, often reducing reaction times from hours to minutes and enabling solvent-free conditions. researchgate.netorganic-chemistry.orgnih.gov A catalytic dehydrative substitution reaction using p-toluenesulfonic acid has been developed for synthesizing 2-pyridyl thioethers under solvent-free conditions, showcasing a green approach to forming C-S bonds. xynu.edu.cn

| Green Chemistry Principle | Application in 4-Mercapto-2(1H)-pyridinone Synthesis | Example/Reference |

| Atom Economy | Use of multicomponent reactions (MCRs) to build the core structure, incorporating most atoms from the reactants into the final product. | MCRs for pyridone synthesis are well-established. rsc.orgnih.govnih.gov |

| Safer Solvents & Auxiliaries | Performing reactions in water or ethanol instead of chlorinated solvents. Utilizing solvent-free conditions where possible. | MCRs in water researchgate.netrsc.org; Solvent-free synthesis via microwave. nih.gov |

| Design for Energy Efficiency | Using microwave heating to reduce reaction times. Employing catalysts to lower activation barriers and reaction temperatures (e.g., catalytic NKR). | Microwave-assisted pyridone synthesis nih.gov; Catalytic NKR. wikipedia.orgnih.gov |

| Use of Catalysis | Replacing stoichiometric reagents with catalytic amounts of acids, bases, or transition metals. Use of recyclable solid catalysts. | p-Toluenesulfonic acid as a catalyst for C-S bond formation xynu.edu.cn; Recyclable solid acids. rsc.org |

| Reduce Derivatives | Using MCRs to avoid protection/deprotection steps often needed in multi-step linear syntheses. | One-pot synthesis of pyridones from simple precursors. sioc-journal.cn |

This table demonstrates the application of key green chemistry principles to the proposed synthetic routes for 4-mercapto-2(1H)-pyridinone.

Rigorous Mechanistic Investigations of 4 Mercapto 2 1h Pyridinone Chemical Reactivity

Unraveling Complex Reaction Pathways Involving the Mercapto Group (e.g., Oxidation, Nucleophilic Attack)

The mercapto group (-SH) is central to the reactivity of 4-mercapto-2(1H)-pyridinone. This functionality exists in tautomeric equilibrium with its thione form (>C=S). In polar solvents, the thione tautomer is significantly favored. researchgate.net This equilibrium is a critical determinant of the molecule's reaction pathways.

Oxidation: The thiol group is susceptible to oxidation. In the presence of air or other oxidizing agents, 4-mercaptopyridine (B10438) readily oxidizes to form the corresponding disulfide, 4,4'-dipyridyl disulfide. ontosight.ai This process can be sensitive to air and light. ontosight.ai The oxidation can be electrocatalytically driven, for instance, in the detection of hydrazine (B178648) where a self-assembled monolayer of 4-mercaptopyridine on a gold electrode participates in the redox process. nih.gov

Nucleophilic Character: The sulfur atom of the mercapto group possesses nucleophilic properties, allowing it to react with various electrophiles. vulcanchem.com This nucleophilicity is fundamental to its use in synthesis. For example, the anion of 4-thiopyridone is a powerful nucleophile that can compete with other nucleophiles, such as sulfite (B76179) ions, for reaction intermediates in substitution reactions. datapdf.com In reactions with alkylating agents, the mercapto group can undergo S-alkylation. However, competition between N-alkylation and S-alkylation is a known phenomenon in related pyridinethione systems, influenced by factors like the electrophile and reaction conditions. rsc.org

In-depth Study of Nucleophilic and Electrophilic Transformations Occurring at the C-4 Position of the Pyridinone Ring

The C-4 position, bearing the mercapto group, is a key site for chemical transformations.

Nucleophilic Substitution (SNAr): The pyridine (B92270) ring, particularly when protonated or bearing electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAr). The C-2 and C-4 positions are electronically activated for such attacks because the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com Consequently, the mercapto group at the C-4 position can act as a leaving group, being displaced by a strong nucleophile. For instance, in a study on a thiamin analog where the anion of 4-thiopyridone was the leaving group, the rate of nucleophilic substitution by sulfite was retarded by the addition of the 4-thiopyridone anion, indicating a reversible first step and competition for an intermediate. datapdf.com The synthesis of 2-pyridones from 2-thiopyridines via an SNAr reaction highlights the viability of a thiol or thiolate as a leaving group in this type of transformation. scispace.com

Exploration of the Catalytic Attributes and Roles of 4-Mercapto-2(1H)-Pyridinone in Organic Transformations

The bifunctional nature of 4-mercapto-2(1H)-pyridinone, possessing both a hydrogen-bond donor (N-H) and acceptor (C=O), as well as a nucleophilic sulfur atom, suggests its potential as an organocatalyst. 2-Pyridone derivatives have been shown to be effective catalysts for various reactions, such as ester aminolysis, where they are proposed to act as bifunctional catalysts that activate both substrates via hydrogen bonding. rsc.org

While specific studies detailing 4-mercapto-2(1H)-pyridinone as a standalone catalyst are not prevalent, its constituent parts are known to participate in catalytic cycles. The pyridone scaffold is a key component in ligands for transition-metal catalysis, where it can participate in ligand-assisted proton shuttle mechanisms. acs.org For example, in rhodium-catalyzed alkyne dimerization, the basicity of the pyridone oxygen was found to be a key factor in the catalytic activity. acs.org The mercapto group can also be instrumental. For instance, 4-mercaptopyridine self-assembled monolayers on gold electrodes can be used to anchor metal complexes, such as iron phthalocyanine, creating a catalytically active surface for electrocatalytic reactions like hydrazine oxidation. nih.gov In this system, the 4-mercaptopyridine acts as a bridge, facilitating electron transfer and enabling the catalytic cycle of the iron complex. nih.gov

Detailed Analysis of Reaction Kinetics and Rate-Determining Steps

Kinetic investigations of reactions involving mercaptopyridines reveal complex dependencies on reactant concentrations and reaction conditions. A detailed kinetic study on the nitrosation of the related isomer, 2-mercaptopyridine (B119420) (which also exists in the thione form), provides a valuable model. The reaction with nitrous acid in a mildly acidic aqueous solution proceeds rapidly to give an unstable S-nitroso ion. rsc.org The reaction exhibits third-order kinetics, as described by the following rate equation:

Rate = k₃[Mercaptopyridine][HNO₂][H⁺] rsc.org

This indicates that the rate-determining step involves all three species. The third-order rate constant, k₃, was determined to be 8200 dm⁶ mol⁻² s⁻¹, a value approaching the diffusion-controlled limit for attack by the nitrosating agent (NO⁺ or H₂NO₂⁺). rsc.org

The reaction is also subject to catalysis, for example by halide ions. The analysis of kinetic data from halide-catalyzed reactions yielded bimolecular rate constants for the reaction of 2-mercaptopyridine with nitrosyl chloride (NOCl) and nitrosyl bromide (NOBr), which were also near the diffusion limit. rsc.org

| Reaction | Rate Constant (k) | Value | Units |

|---|---|---|---|

| Nitrosation by H⁺/HNO₂ | k₃ | 8200 | dm⁶ mol⁻² s⁻¹ |

| Reaction with NOCl | k_bimolecular | 3.5 x 10⁹ | dm³ mol⁻¹ s⁻¹ |

| Reaction with NOBr | k_bimolecular | 3.7 x 10⁹ | dm³ mol⁻¹ s⁻¹ |

| Reverse reaction of SNO⁺ with Cl⁻ | k_reverse | 30 | dm³ mol⁻¹ s⁻¹ |

| Reverse reaction of SNO⁺ with Br⁻ | k_reverse | 2400 | dm³ mol⁻¹ s⁻¹ |

In other systems, such as the base-catalyzed hydrolysis of α-chloro-N-methyl-4-pyridone, the reaction follows pseudo-first-order kinetics. nih.gov The rate-determining step in this case is proposed to be the initial nucleophilic attack on the α-carbon to form a tetrahedral intermediate. nih.gov Such detailed kinetic analyses are essential for fully understanding and optimizing the chemical transformations of 4-mercapto-2(1H)-pyridinone.

Advanced Coordination Chemistry and Metal Complexation of 4 Mercapto 2 1h Pyridinone Ligands

Principles of Ligand Design Incorporating S, N, and O Donor Atoms from 4-Mercapto-2(1H)-Pyridinone

The design of ligands for specific applications in coordination chemistry hinges on the predictable control of their electronic and steric properties. 2(1H)-Pyridinone, 4-mercapto- (hereafter referred to as 4-mercapto-2-pyridone) is an exemplary multifunctional ligand due to the presence of hard (O), soft (S), and borderline (N) donor atoms within a single molecular framework.

A critical aspect of 4-mercapto-2-pyridone is its existence in multiple tautomeric forms, which directly influences its coordination behavior. The primary tautomers include the thione-one form (lactam), the thiol-one form, and the thiol-ol (lactim) form. The equilibrium between these forms can be influenced by factors such as solvent polarity, pH, and the nature of the metal ion, ultimately determining which donor atoms are available for coordination. nih.govresearchgate.netrsc.org

Thione-one Tautomer (4-thioxo-1,2-dihydropyridin-2-one): In this form, the ligand can act as a bidentate chelator using the exocyclic sulfur and the carbonyl oxygen atoms (O,S-coordination).

Thiol-one Tautomer (4-mercapto-2(1H)-pyridinone): This form allows for chelation through the deprotonated thiol sulfur and the pyridine (B92270) ring nitrogen (N,S-coordination) or the carbonyl oxygen (O,S-coordination).

Thiol-ol Tautomer (4-mercapto-pyridin-2-ol): This aromatic tautomer can coordinate via the deprotonated thiol sulfur and the pyridine nitrogen (N,S-chelation) or through the hydroxyl oxygen after deprotonation (N,O-chelation).

This inherent tautomerism allows 4-mercapto-2-pyridone to adapt to the electronic requirements of different metal centers. For instance, soft metal ions like Pd(II), Pt(II), and Ag(I) are expected to show a preference for the soft sulfur donor, while hard metal ions such as Fe(III) or lanthanides might favor coordination with the hard oxygen atom of the carbonyl or hydroxyl group. acs.org Borderline metal ions like Cu(II), Ni(II), and Zn(II) could potentially coordinate to any combination of the S, N, and O donors, leading to diverse complex geometries. mdpi.com The pyridyl nitrogen, being a borderline donor, is a common coordination site in many related ligand systems. rsc.org This multi-donor capability enables the ligand to act in various capacities: as a monodentate ligand through its most reactive site (typically the deprotonated thiol), as a bidentate chelating agent forming stable five- or six-membered rings, or as a bridging ligand connecting multiple metal centers to form coordination polymers or polynuclear clusters. tnstate.edu

Table 1: Potential Coordination Modes of 4-Mercapto-2-Pyridone

| Coordination Mode | Donor Atoms Involved | Potential Metal Ion Type |

| Monodentate | S (thiolate) | Soft (e.g., Ag(I), Hg(II)) |

| Bidentate (Chelating) | N, S | Borderline/Soft (e.g., Ni(II), Pd(II), Cu(II)) |

| Bidentate (Chelating) | O, S | Borderline/Soft (e.g., Zn(II), Cd(II)) |

| Bidentate (Chelating) | N, O | Hard/Borderline (e.g., Co(II), Fe(III)) |

| Bridging | S (thiolate bridge) | Various |

| Bridging | N, O or N, S | Various |

Synthetic Strategies for the Formation of Novel Metal Complexes and Organometallic Compounds

The synthesis of metal complexes with 4-mercapto-2-pyridone typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The specific strategy employed depends on the target complex's desired stoichiometry, coordination geometry, and the oxidation state of the metal.

Common synthetic approaches include:

Direct Reaction with Metal Salts: The most straightforward method involves mixing a solution of the ligand with a solution of a simple metal salt (e.g., chlorides, nitrates, perchlorates, or acetates). The reaction is often carried out in polar solvents like ethanol (B145695), methanol, or acetonitrile (B52724) to facilitate the dissolution of the reactants. ekb.eg Gentle heating or stirring at room temperature is usually sufficient to promote complex formation. The resulting complex may precipitate from the solution and can be isolated by filtration.

Base-Assisted Deprotonation: The thiol (-SH) and potentially the ring N-H or enolic O-H protons are acidic and can be readily removed by a base. The synthesis is often performed in the presence of a weak base (e.g., triethylamine, sodium acetate) or a strong base (e.g., sodium hydroxide, sodium methoxide) to generate the anionic form of the ligand in situ. This deprotonated ligand is a more potent nucleophile and readily coordinates to the metal center, often displacing other weakly bound ligands.

Post-Complexation Modification: In some strategies, a precursor complex is first synthesized and then modified in a subsequent step. This approach is particularly useful for preparing complexes that are not directly accessible or for introducing specific functional groups after the primary coordination has occurred. rsc.org

The formation of organometallic compounds, where a direct metal-carbon bond is present, requires more specialized synthetic routes. researchgate.netarchive.org This could involve reacting the 4-mercapto-2-pyridone ligand with an organometallic precursor, such as a metal carbonyl or a cyclopentadienyl (B1206354) complex. In such reactions, the pyridone ligand might displace other ligands like carbon monoxide (CO) or phosphines to coordinate with the metal center. The reaction conditions for these syntheses often require an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of air-sensitive organometallic reagents.

The stoichiometry of the reactants is a crucial parameter. A 1:1 metal-to-ligand ratio might favor the formation of simple mononuclear complexes or polymers, whereas a 1:2 or 1:3 ratio can lead to the formation of saturated coordination spheres, such as [M(L)₂] or [M(L)₃] complexes, depending on the preferred coordination number of the metal ion. mdpi.com

Spectroscopic and Structural Elucidation of Metal-Ligand Interactions and Coordination Geometries

The characterization of metal complexes of 4-mercapto-2-pyridone relies on a combination of spectroscopic techniques and single-crystal X-ray diffraction to determine the ligand's coordination mode and the resulting geometry of the complex.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of coordination. The IR spectrum of the free ligand shows characteristic bands for ν(N-H), ν(C=O), ν(C=S), and ν(S-H) vibrations. Upon complexation, the disappearance of the ν(S-H) band (around 2500-2600 cm⁻¹) indicates deprotonation and coordination via the sulfur atom. Shifts in the ν(C=O) (typically 1650-1700 cm⁻¹) and ν(C=S) bands to lower or higher frequencies suggest the involvement of the oxygen or sulfur atoms in bonding. New bands appearing at lower frequencies (typically < 500 cm⁻¹) can often be assigned to metal-ligand vibrations (ν(M-S), ν(M-N), ν(M-O)).

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the ligand typically displays intense bands in the UV region corresponding to π→π* and n→π* transitions. Coordination to a metal ion perturbs these transitions, causing shifts in their wavelength and intensity. More importantly, the formation of a complex can give rise to new, lower-energy absorption bands in the visible region. These are often assigned to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, which are characteristic of the specific metal-ligand combination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for characterizing diamagnetic complexes in solution. The coordination of the ligand to a metal center causes significant changes in the chemical shifts of the protons and carbons of the pyridine ring. The disappearance of the signal for the acidic S-H proton upon addition of the metal ion confirms deprotonation and coordination.

Structural Elucidation:

Table 2: Illustrative Spectroscopic Data for a Hypothetical [M(4-mercapto-2-pyridonate)₂] Complex

| Spectroscopic Technique | Free Ligand (Expected) | Complex (Hypothetical Change) | Interpretation |

| IR (cm⁻¹) | ν(S-H) ~2550 | Absent | Deprotonation and S-coordination |

| ν(C=O) ~1660 | Shift to ~1630 | O-coordination | |

| New band ~450 | M-O vibration | ||

| New band ~350 | M-S vibration | ||

| ¹H NMR (ppm) | δ(S-H) ~3.5 | Absent | Deprotonation and S-coordination |

| δ(Ring-H) 6.5-7.8 | Shifted downfield/upfield | Change in electronic environment due to coordination | |

| UV-Vis (nm) | λₘₐₓ ~280, ~340 | Shifts and intensity changes | Perturbation of ligand π and n orbitals |

| No absorption > 400 | New band ~450 | Appearance of d-d or Charge Transfer band |

Elucidation of Redox Behavior and Electron Transfer Processes within 4-Mercapto-2(1H)-Pyridinone Metal Complexes

The redox properties of metal complexes are fundamental to their potential applications in catalysis, sensing, and molecular electronics. Complexes of 4-mercapto-2-pyridone can exhibit rich electrochemical behavior due to the possibility of redox events occurring at either the metal center or the ligand itself.

Cyclic Voltammetry (CV): This is the primary technique for investigating the redox behavior of coordination compounds. nih.gov A typical CV experiment on a metal complex of 4-mercapto-2-pyridone could reveal several redox processes:

Metal-Centered Redox: Reversible or irreversible waves corresponding to changes in the metal's oxidation state (e.g., M(II)/M(III) or M(II)/M(I)). The potential at which these events occur is highly dependent on the coordination environment provided by the ligand.

Ligand-Centered Redox: The thiol/thione moiety can be susceptible to oxidation, for example, to form a disulfide-bridged species. This would typically appear as an irreversible oxidative wave in the voltammogram.

Cooperative Redox (Non-Innocent Ligand Behavior): In some cases, the ligand is "redox-noninnocent," meaning its orbitals are close in energy to the metal d-orbitals. mdpi.combohrium.com In such systems, it becomes difficult to assign an electron transfer event as purely metal- or ligand-based, as the added or removed electron is delocalized over the entire metal-ligand framework.

The mechanism of electron transfer between complexes can generally be classified into two main types: libretexts.orgdalalinstitute.com

Outer-Sphere Electron Transfer: The electron is transferred between two separate, intact coordination spheres. The rate of this process is influenced by the ability of the complexes to approach each other and the reorganizational energy required for the complexes to adjust their bond lengths to accommodate the change in oxidation state.

Inner-Sphere Electron Transfer: This mechanism involves the formation of a bridged intermediate where a ligand is simultaneously coordinated to both the oxidant and the reductant. The 4-mercapto-2-pyridone ligand, with its multiple donor sites, is well-suited to act as a bridging ligand, facilitating electron transfer between two metal centers.

The study of these processes provides crucial insights into the electronic structure of the complexes and their reactivity in redox-catalyzed reactions.

Comprehensive Spectroscopic Characterization and Structural Elucidation of 4 Mercapto 2 1h Pyridinone

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Assignment

High-resolution NMR spectroscopy would be the primary tool for elucidating the molecular structure of 4-Mercapto-2(1H)-pyridinone in solution. The existence of tautomers—the thiol-thione and lactam-lactim forms—makes NMR analysis particularly crucial.

¹H NMR spectroscopy would provide information on the number of distinct protons, their chemical environment, and their connectivity. Key indicators would be the chemical shift of the N-H proton, confirming the pyridinone ring structure, and the S-H proton if the thiol tautomer is present. The protons on the pyridine (B92270) ring would exhibit characteristic chemical shifts and coupling patterns (doublets or doublets of doublets) that would allow for their unambiguous assignment.

¹³C NMR spectroscopy would complement the proton data by identifying the number of chemically non-equivalent carbon atoms. The chemical shift of the C=O carbon (in the pyridinone form) versus the C-OH carbon (in the hydroxypyridine form) and the C-S carbon (thiol) versus the C=S carbon (thione) would be instrumental in determining the predominant tautomeric form in a given solvent.

2D-NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), would be essential for definitively assigning all proton and carbon signals and confirming the connectivity of the entire molecule.

Without experimental spectra, a hypothetical data table cannot be constructed.

Utilization of Infrared (IR) and Raman Vibrational Spectroscopy for Characteristic Functional Group Identification

Vibrational spectroscopy is essential for identifying the key functional groups present in the molecule and provides strong evidence for the dominant tautomeric form in the solid state (IR) or in solution (Raman).

Infrared (IR) spectroscopy would reveal characteristic absorption bands. A strong absorption band in the region of 1640-1680 cm⁻¹ would indicate the presence of a C=O (amide) group, characteristic of the pyridinone form. The presence of a broad band around 3000-3400 cm⁻¹ would correspond to the N-H stretch. Conversely, the absence of a strong C=O band and the presence of a broad O-H stretch would suggest the 2-hydroxypyridine (B17775) tautomer. Similarly, a peak around 2550-2600 cm⁻¹ would be indicative of an S-H stretch (thiol form), while its absence and the presence of a C=S (thione) band around 1100-1250 cm⁻¹ would support the thione structure.

Raman spectroscopy , being complementary to IR, is particularly useful for observing symmetric vibrations and vibrations of less polar bonds. It would be effective in identifying the C=S bond and vibrations of the pyridine ring. Surface-Enhanced Raman Spectroscopy (SERS) has been used for the related 4-mercaptopyridine (B10438), showing characteristic bands for ring breathing modes and C-S stretching when adsorbed on metallic surfaces.

A detailed table of vibrational modes is contingent on acquiring experimental data.

Electronic Transitions and Conjugation Analysis via Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure of the molecule, specifically the conjugated π-system. The absorption maxima (λ_max) are characteristic of the extent of conjugation and the types of electronic transitions occurring (e.g., π → π* and n → π*).

The position and intensity of the absorption bands would differ significantly between the possible tautomers due to variations in their electronic systems. The pyridinone/thione forms typically exhibit different absorption profiles compared to the hydroxypyridine/mercaptopyridine forms. The analysis would involve dissolving the compound in solvents of varying polarity to observe any solvatochromic shifts, which can provide further information about the nature of the electronic transitions.

Specific λ_max values and molar absorptivity coefficients remain undetermined in the absence of experimental spectra.

Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the precise molecular weight of the compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₅H₅NOS). The measured mass would be compared to the theoretical mass to confirm the compound's identity with high confidence.

Electron Ionization (EI) or Electrospray Ionization (ESI) techniques would be used to generate the molecular ion and fragment ions. The resulting mass spectrum would show a parent peak corresponding to the molecular weight. The fragmentation pattern—the masses and relative abundances of the smaller ions—would offer clues about the molecule's structure. For instance, the loss of characteristic neutral fragments like CO, SH, or HCN could help differentiate between isomers and confirm the arrangement of atoms.

A summary of key ions and their relative abundances cannot be provided without experimental data.

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Molecular Structure Determination

Single-crystal X-ray diffraction stands as the ultimate method for the unambiguous determination of the three-dimensional molecular structure in the solid state. This technique would definitively resolve the question of the predominant tautomeric form in the crystal lattice.

An analysis of a suitable single crystal would yield precise bond lengths, bond angles, and torsion angles. This data would confirm the atomic connectivity and provide unequivocal proof of the lactam (C=O) and thione (C=S) functionalities if the compound crystallizes as 4-mercapto-2(1H)-pyridinone. Furthermore, the analysis would reveal details about the crystal packing, including intermolecular interactions such as hydrogen bonding (e.g., N-H···S or N-H···O) and π-π stacking, which govern the supramolecular architecture. Studies on the related isomer, 2-mercaptopyridone, have confirmed it exists as the thiopyridone form in the crystal, forming hydrogen-bonded dimers. A similar analysis for the 4-mercapto isomer would be invaluable.

Crystallographic data, including unit cell parameters and atomic coordinates, are not available as no crystal structure for this specific compound has been deposited in crystallographic databases.

Theoretical and Computational Chemistry Approaches to 4 Mercapto 2 1h Pyridinone Systems

Quantum Mechanical Calculations (Density Functional Theory, Ab Initio) for Electronic Structure and Energetic Characterization

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of molecular systems. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the electronic Schrödinger equation, providing detailed information about electron distribution, molecular geometry, and energetics.

For systems analogous to 4-mercapto-2(1H)-pyridinone, such as the 2-pyridinethiol/2-pyridinethione tautomeric pair, QM calculations have been pivotal in determining their relative stabilities. High-level ab initio calculations, including CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations), combined with large basis sets (e.g., cc-pVTZ), have shown that in the gas phase, the thiol form (2-pyridinethiol) is more stable than the thione form (2-pyridinethione) by a small margin. acs.org DFT calculations, particularly using hybrid functionals like B3LYP with extensive basis sets such as 6-311+G(3df,2p), also support this finding. acs.org

These computational approaches reveal that while the thiol tautomer is favored in isolation, the energetic difference is small, suggesting that environmental factors like solvent polarity can easily shift the equilibrium. For instance, calculations incorporating solvent effects via continuum models (like IPCM) show a reversal in stability, favoring the more polar thione tautomer in solution, which aligns with experimental observations in non-polar solvents like toluene (B28343) or cyclohexane. acs.org Similar computational studies on the tautomerism of 2-pyridone and 4-pyridone have also been performed, providing a theoretical basis for understanding their equilibrium dynamics. wayne.edu

The electronic properties, such as vertical ionization potentials and dipole moments, have also been characterized using these methods. DFT calculations (B3LYP/6-311+G(2d,p)) have provided predictions for the vertical ionization potentials of pyridine-2(1H)-thione and its tautomers that are in excellent agreement with experimental values. rsc.org

Table 1: Calculated Relative Energies of 2-Mercaptopyridine (B119420) Tautomers

| Method | Phase | Relative Energy (kcal/mol) (Thione vs. Thiol) | Reference |

|---|---|---|---|

| CCSD(T)/cc-pVTZ//B3LYP/6-311+G(3df,2p) | Gas | +2.61 | acs.org |

| IPCM-MP2/6-311+G(3df,2p) | Cyclohexane | -1.96 | acs.org |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular conformations, dynamics, and intermolecular interactions, such as hydrogen bonding and solvent effects.

While specific MD studies on 4-mercapto-2(1H)-pyridinone are not prevalent in the literature, the methodology is well-suited to investigate its behavior. An MD simulation of this molecule, typically in a solvent box (e.g., water), would illuminate the dynamics of its tautomeric equilibrium. It would also reveal the stability of different conformers and the nature of the interactions between the molecule and surrounding solvent molecules. For instance, simulations could quantify the hydrogen bond lifetimes between the pyridinone's N-H or S-H groups and water, providing insight into how the solvent stabilizes one tautomer over another.

In related systems, MD simulations have been employed to explore the conformational behavior of various pyridine (B92270) derivatives. researchgate.net These studies confirm that MD can reveal stable binding interactions and conformational changes that are crucial for understanding molecular function. researchgate.netmdpi.com For 4-mercapto-2(1H)-pyridinone, MD could be used to analyze the flexibility of the pyridine ring and the orientation of the mercapto group, as well as to simulate the formation of dimers, which can significantly influence tautomeric preference.

Prediction of Reactivity Descriptors, including Fukui Functions and Molecular Electrostatic Potential Surfaces

Computational chemistry offers a suite of descriptors that predict molecular reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a cornerstone of this approach. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

For various pyridine and mercapto-containing derivatives, DFT calculations have been used to determine these FMO energies and map their spatial distribution. nih.govresearchgate.net These analyses identify the most reactive positions in the molecule. For 4-mercapto-2(1H)-pyridinone, the HOMO is expected to be localized on the sulfur and parts of the pyridinone ring, indicating these as likely sites for electrophilic attack. Conversely, the LUMO would highlight potential sites for nucleophilic attack.

The Molecular Electrostatic Potential (MEP) surface is another powerful descriptor. It maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions of positive and negative potential. Negative regions (typically colored red) indicate electron-rich areas prone to electrophilic attack, such as lone pairs on nitrogen, oxygen, or sulfur atoms. rsc.org Positive regions (blue) are electron-poor and susceptible to nucleophilic attack. Studies on related thiosemicarbazide (B42300) derivatives show that pyridyl nitrogen and carbonyl oxygen atoms are typically the most electronegative parts of the molecule. researchgate.net

Fukui functions provide a more quantitative measure of reactivity at specific atomic sites, indicating how the electron density at a given point changes upon the addition or removal of an electron. This allows for a precise prediction of the most likely sites for nucleophilic, electrophilic, and radical attacks.

Table 2: Sample Reactivity Descriptors for a Pyridine Derivative (Illustrative)

| Descriptor | Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.5 | Electron-donating capability |

| ELUMO | -1.2 | Electron-accepting capability |

| Energy Gap (ΔE) | 5.3 | Chemical stability |

Computational Elucidation of Reaction Mechanisms, Transition States, and Energy Barriers

One of the most significant applications of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, the transition states (TS) that connect them. The energy of the transition state relative to the reactants defines the activation energy barrier, which governs the reaction rate.

The tautomerization of 2-pyridinethiol to 2-pyridinethione provides an excellent case study. Computational investigations have located the intramolecular transition state for the 1,3-proton shift. acs.org These studies show that the direct intramolecular tautomerization has a very high energy barrier, calculated to be between 25 and 30 kcal/mol. acs.org This high barrier suggests that the uncatalyzed intramolecular pathway is kinetically unfavorable.

Instead, computations suggest that tautomerization is more likely to occur through a bimolecular mechanism involving a hydrogen-bonded dimer. The transition state for the proton exchange within the dimer is significantly lower in energy, providing a more feasible reaction pathway. acs.org Such computational insights are critical for understanding how these molecules behave and interconvert. Similar approaches could be applied to study potential reactions of 4-mercapto-2(1H)-pyridinone, such as its oxidation, alkylation, or participation in condensation reactions.

Table 3: Calculated Energy Barriers for 2-Mercaptopyridine Tautomerization

| Reaction Pathway | Method | Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| Intramolecular | CBS-Q | ~25 | acs.org |

| Dimer-assisted | B3LYP/6-311+G(3df,2p) | ~13 | acs.org |

In-depth Investigation of Aromaticity Indices and Electronic Delocalization Effects

Aromaticity is a key concept in chemistry that describes the enhanced stability of cyclic, planar molecules with a specific number of delocalized π-electrons. Computational chemistry provides quantitative measures of aromaticity, known as aromaticity indices. One of the most common magnetic criteria is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of a ring. Large negative NICS values are indicative of aromaticity.

For the 2-pyridinethiol/2-pyridinethione system, NICS calculations have been performed to assess the aromatic character of each tautomer. acs.org Using the B3LYP/6-311+G(3df,2p) method, the NICS value calculated 1 Å above the ring center for the thiol tautomer is -8.8 ppm, which is characteristic of an aromatic ring. In contrast, the thione tautomer has a NICS value of -3.5 ppm, indicating a significantly reduced aromatic character. acs.org This difference in aromaticity is a major factor contributing to the relative stability of the tautomers. While the thione is not strongly aromatic, it gains stability from thioamide resonance. acs.org

Other indices based on geometry, such as the Harmonic Oscillator Model of Aromaticity (HOMA), and on electron delocalization, like the para-delocalization index (PDI) and multicenter index (MCI), can also be used to provide a comprehensive picture of electronic delocalization. nih.govarxiv.org Studies on 2- and 4-pyridones have concluded that changes in aromaticity, quantified by indices like HOMA, EDDB, and NICS, are a driving force in their tautomerization. rsc.orgnih.gov These investigations demonstrate that the gain in aromaticity upon tautomerization can be a dominant factor in determining the position of the equilibrium. rsc.orgnih.govrsc.org

Table 4: Calculated NICS(1) Values for 2-Mercaptopyridine Tautomers

| Tautomer | Method | NICS(1) (ppm) | Reference |

|---|---|---|---|

| 2-Pyridinethiol (aromatic) | B3LYP/6-311+G(3df,2p) | -8.8 | acs.org |

| 2-Pyridinethione (non-aromatic) | B3LYP/6-311+G(3df,2p) | -3.5 | acs.org |

Systematic Synthesis and Academic Exploration of 4 Mercapto 2 1h Pyridinone Derivatives and Analogues

Regioselective Functionalization and Modification of the 4-Mercapto-2(1H)-Pyridinone Ring System

The functionalization of the 4-mercapto-2(1H)-pyridinone ring is a nuanced challenge due to the presence of multiple nucleophilic centers (N1, O2, S4) and reactive C-H bonds (C3, C5, C6). Achieving regioselectivity is paramount for the systematic development of derivatives and requires careful control of reaction conditions.

The primary sites for functionalization are the nitrogen, sulfur, and carbon atoms of the ring.

N1-Position: Alkylation or arylation at the ring nitrogen is a common modification. Selective N-alkylation can be challenging due to competition from O- and S-alkylation. researchgate.net Strategies to favor N-alkylation often involve the use of specific base-solvent systems that influence the equilibrium of the pyridinone salt. For instance, using potassium tert-butoxide in THF with a catalyst like tetrabutylammonium (B224687) iodide has been shown to facilitate N-alkylation of related 4-alkoxy-2-pyridones. researchgate.net

S4-Position: The mercapto group is a soft nucleophile and readily undergoes S-alkylation with soft electrophiles like alkyl halides under basic conditions. This reaction is often highly efficient and regioselective, driven by the principles of Hard and Soft Acids and Bases (HSAB).

C-H Functionalization: Direct functionalization of the C-H bonds at the C3, C5, and C6 positions represents a modern and atom-economical approach to diversification. rsc.org These reactions often rely on transition-metal catalysis, where directing groups can be used to achieve high site selectivity. For the 2-pyridone core, C5-H activation is often favored due to electronic and steric factors. However, the specific regioselectivity can be finely tuned by the choice of catalyst, directing group, and reaction conditions. rsc.org For example, strategies developed for the 4,5-regioselective functionalization of 2-chloropyridines, which involve halogen-metal exchange, provide a blueprint for introducing substituents at specific positions on the pyridinone ring before or after the introduction of the mercapto group. mdpi.com

The interplay between these reactive sites allows for a stepwise and controlled modification of the scaffold, enabling the synthesis of a diverse library of analogues for further study.

Synthesis and Characterization of N-Substituted and S-Substituted Analogues of 4-Mercapto-2(1H)-Pyridinone

The synthesis of N- and S-substituted analogues of 4-mercapto-2(1H)-pyridinone hinges on controlling the chemoselectivity of alkylation, acylation, or arylation reactions. The tautomeric nature of the scaffold means it can react as an N-, O-, or S-nucleophile.

S-Substituted Analogues: S-alkylation is typically the most straightforward modification. The thiol group is highly nucleophilic, and in the presence of a base, it is readily deprotonated to form a thiolate. This thiolate anion efficiently reacts with a wide range of electrophiles.

Reaction Conditions: The reaction is commonly carried out using a base such as sodium hydroxide, potassium carbonate, or an organic amine in a polar solvent like ethanol (B145695), DMF, or acetonitrile (B52724). The electrophile, typically an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), is added to the solution of the pyridinone salt.

N-Substituted Analogues: Achieving selective N-substitution requires careful management of reaction conditions to suppress competing S- and O-alkylation. organic-chemistry.org

Reaction Conditions: Methods to promote N-alkylation often involve creating the N-anion selectively or using conditions that favor reaction at the nitrogen center. This can include using stronger bases, aprotic solvents, and specific catalysts. researchgate.net For instance, phase-transfer catalysis or the use of reagents like P(NMe2)3, which mediates N-alkylation via a deoxygenation process with α-keto esters, have been developed for 2-pyridones and offer pathways to achieve high N-selectivity. organic-chemistry.org

Below is a table summarizing typical conditions for selective substitution:

| Substitution Site | Typical Reagents | Base | Solvent | Key Factors |

|---|---|---|---|---|

| S-Alkylation | Alkyl Halides (R-X), α-Halo Ketones | K₂CO₃, NaOH, Et₃N | Ethanol, DMF, Acetonitrile | Favored by the soft nature of the sulfur nucleophile. Generally high yielding and selective. |

| N-Alkylation | Alkyl Halides (R-X), α-Keto Esters | t-BuOK, NaH | THF, DMF (anhydrous) | Requires suppression of S- and O-alkylation. Often requires stronger bases and anhydrous conditions. Catalysts like n-Bu₄NI can improve selectivity. researchgate.net |

| S-Acylation | Acyl Chlorides, Anhydrides | Pyridine (B92270), Et₃N | DCM, Chloroform | Forms a thioester linkage. Reaction is typically rapid and selective for the sulfur atom. |

| N-Acylation | Acyl Chlorides, Anhydrides | Pyridine, DMAP | DCM, Toluene (B28343) | Can be achieved, but may require blocking the more nucleophilic sulfur atom first. |

Characterization of the resulting isomers is unequivocally performed using spectroscopic methods. 1H and 13C NMR spectroscopy can distinguish between N- and S-substituted products by observing the chemical shifts of the substituent and the ring protons. Mass spectrometry confirms the molecular weight, and X-ray crystallography can provide definitive structural proof.

Strategies for the Incorporation of 4-Mercapto-2(1H)-Pyridinone into Fused Heterocyclic Architectures

The 4-mercapto-2(1H)-pyridinone scaffold is an excellent precursor for the synthesis of fused heterocyclic systems due to its bifunctional nature. The mercapto group and the endocyclic amide functionality can participate in various cyclization and annulation reactions to build new rings onto the pyridinone core.

One prominent strategy involves intramolecular or intermolecular condensation reactions. The disodium (B8443419) salt of a mercapto-pyridinone can act as a bis-nucleophile, reacting with dielectrophiles to form fused systems. For example, 3-mercapto-2(1H)-pyridinone has been used to synthesize novel diazaphenoxathiine systems by condensation with chloronitropyridine derivatives. acs.orgnih.gov This strategy is directly applicable to the 4-mercapto isomer.

Another powerful approach is through cycloaddition reactions. The pyridinone ring itself can act as a diene or dienophile in Diels-Alder reactions, although this is more common in its 2-hydroxypyridine (B17775) tautomeric form. airo.co.in Photochemical [4+4] cycloadditions of 2-pyridones are also known to produce complex polycyclic structures. nih.gov More relevant to the 4-mercapto derivative are reactions that utilize the sulfur and nitrogen atoms. For instance, S-alkylation with a reagent containing a second electrophilic site can be followed by an intramolecular cyclization involving the ring nitrogen.

Common strategies for constructing fused systems include:

Condensation with α,β-Unsaturated Systems: Reaction of the mercapto group with α,β-unsaturated ketones or esters (Michael addition) followed by intramolecular cyclization.

Reaction with Dihalides: Condensation with reagents like 2,3-dichloroquinoxaline (B139996) or other 1,2-dihaloaromatics can lead to the formation of fused thiazine (B8601807) or related heterocyclic rings. researchgate.net

[4+2] Cycloadditions (Diels-Alder Reactions): The pyridinone can be modified to contain a diene or dienophile, which then undergoes an intramolecular cycloaddition to form a fused bicyclic or polycyclic system. mdpi.comnih.gov

The table below illustrates potential fused systems accessible from 4-mercapto-2(1H)-pyridinone.

| Reactant Type | Reaction Type | Resulting Fused System |

|---|---|---|

| α-Haloketone (e.g., Chloroacetone) | Condensation/Cyclization | Thiazolopyridinone |

| 1,2-Dihaloalkane (e.g., 1,2-Dibromoethane) | Double Nucleophilic Substitution | Dihydropyridothiazine |

| 2-Chloronicotinoyl Chloride | Acylation and Intramolecular SNAr | Pyridothiazinone |

| α,β-Unsaturated Aldehyde | Michael Addition / Intramolecular Aldol | Thiopyranopyridinone |

These strategies highlight the utility of 4-mercapto-2(1H)-pyridinone as a versatile building block for accessing complex heterocyclic architectures of potential interest in materials science and medicinal chemistry.

Fundamental Structure-Property Relationship (SPR) Studies in Chemically Modified 4-Mercapto-2(1H)-Pyridinone Scaffolds

Structure-property relationship (SPR) and structure-activity relationship (SAR) studies are crucial for understanding how modifications to the 4-mercapto-2(1H)-pyridinone scaffold influence its physicochemical and biological properties. The key structural features that can be modulated are the substituents at the N1 and S4 positions and on the carbon framework (C3, C5, C6).

Tautomerism and Lipophilicity: The position of the tautomeric equilibrium (lactam vs. lactim, thione vs. thiol) is highly sensitive to the electronic nature of substituents. Electron-withdrawing groups on the ring can influence the acidity of the N-H and S-H protons, thereby shifting the equilibrium. A study on milrinone (B1677136) analogues showed that electron-withdrawing groups on the pyridinone ring push up the partition coefficients (logP), indicating a shift toward the more lipophilic 2-hydroxypyridine (lactim) tautomer. nih.gov This principle suggests that substituents on the 4-mercapto-2(1H)-pyridinone ring will similarly modulate its lipophilicity and membrane permeability, which are critical properties for biologically active molecules.

Biological Activity: The pyridinone core is a recognized "privileged structure" in medicinal chemistry, found in numerous bioactive compounds. nih.gov SAR studies on various pyridinone derivatives have provided insights that can be extrapolated to the 4-mercapto series. For example, in a series of pyridin-2(1H)-one derivatives evaluated as urease inhibitors, it was found that electron-releasing groups were important for modulating biological activity. researchgate.net This suggests that introducing substituents like methyl or methoxy (B1213986) groups onto the 4-mercapto-2(1H)-pyridinone ring could enhance certain biological activities.

The N-H and C=O groups of the 2-pyridone core are excellent hydrogen bond donors and acceptors, respectively, enabling strong interactions with biological targets like enzyme active sites. nih.gov The addition of the 4-mercapto group introduces another potential interaction point (as a hydrogen bond donor or acceptor, or for metal coordination). Systematic modification of these sites allows for the fine-tuning of binding affinities.

A summary of potential structure-property relationships is presented below:

| Modification Site | Substituent Type | Potential Effect on Properties |

|---|---|---|

| N1-Position | Alkyl/Aryl groups | Modulates steric bulk, lipophilicity, and eliminates N-H hydrogen bond donor capability. Can influence conformation and receptor binding. |

| S4-Position | Alkyl/Aryl groups | Eliminates S-H hydrogen bond donor capability and thiol reactivity. Alters lipophilicity and steric profile around the C4 position. |

| C3/C5-Positions | Electron-Withdrawing Groups (e.g., -CN, -NO₂) | Increases acidity of N-H/S-H, influences tautomeric equilibrium, alters electronic profile for π-stacking interactions. nih.gov |

| C3/C5-Positions | Electron-Donating Groups (e.g., -CH₃, -OCH₃) | Increases electron density of the ring, may enhance certain biological activities by improving target interaction. researchgate.net |

These studies are fundamental to the rational design of novel 4-mercapto-2(1H)-pyridinone derivatives with tailored electronic, physical, and biological properties.

Emerging Research Frontiers and Potential Applications in Materials Science and Advanced Organic Synthesis

Role of 4-Mercapto-2(1H)-Pyridinone as a Versatile Synthon in Complex Organic Synthesis

The structural attributes of 4-mercapto-2(1H)-pyridinone make it a highly useful synthon, or building block, in the field of organic synthesis. Its reactivity allows for the construction of more complex molecular architectures, particularly in the synthesis of various heterocyclic compounds.

The versatility of pyridinone derivatives, in general, is well-established in medicinal chemistry, where they serve as important scaffolds for drug-like molecules. frontiersin.org The presence of both a nitrogen atom and a carbonyl group allows for multiple points of derivatization, enabling the creation of diverse chemical libraries. nih.gov Specifically, the mercapto group in 4-mercapto-2(1H)-pyridinone introduces a reactive site for various transformations. For instance, the sulfur atom can participate in nucleophilic substitution reactions, allowing for the attachment of different functional groups.